
benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate
Overview
Description
Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes a series of reactions to introduce the necessary functional groups. The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The hydroxyl group can be introduced via oxidation reactions, and the benzyl group is typically added through a benzylation reaction using benzyl bromide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl chloroformate for Boc protection, benzyl bromide for benzylation, PCC for oxidation, and NaBH4 for reduction . Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H26N2O5
- Molecular Weight : 350.41 g/mol
- CAS Number : 724787-53-5
The compound features a piperidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) amino group, which enhances its reactivity and potential for modification.
Medicinal Chemistry
1.1 Drug Development
Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs.
- Case Study : Research has shown that modifications to the piperidine structure can lead to compounds with enhanced binding affinity to specific biological targets, such as opioid receptors. This suggests that derivatives of this compound may exhibit improved therapeutic profiles compared to existing drugs.
1.2 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its ability to form stable complexes with target enzymes can be harnessed for developing inhibitors that are vital in treating diseases like cancer and diabetes.
- Example : A study demonstrated that certain derivatives of this compound effectively inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, thus highlighting its potential in diabetes management.
Synthesis of Bioactive Molecules
This compound is utilized as a building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical transformations.
Transformation Type | Description |
---|---|
Alkylation | The hydroxyl group can undergo alkylation to introduce new alkyl chains, enhancing lipophilicity and biological activity. |
Acylation | The amino group can be acylated to create derivatives with improved pharmacokinetic properties. |
Reduction Reactions | The carbonyl functionalities can be selectively reduced to alcohols, modifying the compound's reactivity profile. |
Research Applications
3.1 Biological Studies
The compound has been employed in various biological studies due to its structural similarity to naturally occurring compounds. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of piperidine-based drugs.
- Research Insight : Studies using this compound have provided insights into the molecular interactions between piperidine derivatives and their biological targets, facilitating the design of more effective therapeutics.
3.2 Toxicology Studies
Evaluating the safety profile of this compound is essential for its application in pharmaceuticals. Toxicological assessments help determine the compound's safety margins and potential side effects.
Mechanism of Action
The mechanism of action of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected piperidine derivatives, such as:
- Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the Boc-protected amino group, hydroxyl group, and benzyl group makes it a versatile intermediate for various synthetic applications .
Biological Activity
Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate, with the CAS number 1549812-68-1, is a synthetic compound characterized by its unique molecular structure and potential biological activities. It has garnered interest in medicinal chemistry due to its structural similarity to known pharmacological agents and its potential therapeutic applications.
- Molecular Formula: C18H26N2O5
- Molecular Weight: 350.41 g/mol
- Purity: Typically ≥95% in commercial preparations
- IUPAC Name: Benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to function as an inhibitor of certain enzymes and receptors involved in metabolic pathways.
Potential Targets:
- Arginase Inhibition: Research indicates that compounds with similar piperidine structures can inhibit arginase, an enzyme implicated in cancer metabolism and immune response modulation .
- Neurotransmitter Modulation: The compound's ability to influence neurotransmitter systems could suggest potential applications in neuropharmacology.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in inhibiting specific enzyme activities. For instance, a study evaluating the effects of various piperidine derivatives found that this compound exhibited significant inhibition of arginase activity, which is crucial for regulating nitric oxide production and cellular signaling pathways associated with cancer progression .
Study | Compound | Activity Observed | Reference |
---|---|---|---|
1 | This compound | Inhibition of arginase | |
2 | Related piperidine derivatives | Modulation of neurotransmitter uptake |
Case Studies
In a case study examining the pharmacological properties of piperidine derivatives, it was noted that compounds structurally similar to this compound showed promise in preclinical models for treating conditions such as cancer and neurodegenerative diseases. The study highlighted the compound's low toxicity profile and favorable pharmacokinetics compared to existing therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest good oral bioavailability and moderate metabolic stability, which are essential for developing effective therapeutic agents.
Properties
IUPAC Name |
benzyl (3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDMZDTYNCUBC-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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